Methylergonovine maleate, also known as methylergometrine maleate, is a semi-synthetic ergot alkaloid. [] Ergot alkaloids are a class of compounds derived from a fungus that grows on rye and other grains. Methylergonovine maleate is a derivative of ergoline and is structurally similar to other ergot alkaloids like ergonovine and methergine. Its primary function in scientific research is as a pharmacological tool to study smooth muscle contraction, particularly in vascular and uterine tissues. []
Methylergonovine maleate is synthesized from ergometrine, which is obtained from the fungus Claviceps purpurea. The compound belongs to the class of drugs known as ergot alkaloids and is specifically categorized under uterotonics due to its ability to induce contractions in the uterus. It is commercially available under the brand name Methergine.
The synthesis of methylergonovine maleate involves several steps, typically starting from ergometrine. The following methods outline its preparation:
Methylergonovine maleate has a complex molecular structure characterized by multiple functional groups. Its molecular formula is C₁₃H₁₉N₃O₃·C₄H₄O₄, indicating it consists of both an alkaloid structure and a maleate salt.
Spectroscopic methods such as infrared spectroscopy (IR) reveal characteristic peaks corresponding to various functional groups within the compound, aiding in its identification and purity assessment .
Methylergonovine maleate undergoes several chemical reactions that can affect its stability and efficacy:
Methylergonovine maleate primarily exerts its effects by stimulating alpha-adrenergic receptors in the smooth muscle of the uterus:
Methylergonovine maleate exhibits several notable physical and chemical properties:
Methylergonovine maleate has several critical applications in medical practice:
The development of methylergonovine maleate represents a deliberate effort to optimize the pharmacological profile of naturally occurring ergot alkaloids. Ergot (Claviceps purpurea), a fungus infesting rye and other cereals, historically caused mass poisonings ("St. Anthony’s Fire") but also revealed medicinal properties for childbirth and migraines. Natural ergot alkaloids like ergometrine (isolated in 1935) demonstrated potent uterotonic effects but posed significant vasoconstrictive risks due to non-selective receptor activity [1] [7].
Methylergonovine (chemical name: 9,10-didehydro-N-[(S)-1-(hydroxymethyl)propyl]-6-methyl-ergoline-8β-carboxamide) was synthesized in the 1940s through strategic molecular modifications. The addition of a methyl group at the 6-position and a butanolamide chain enhanced uterine selectivity while reducing peripheral vascular effects [7] [5]. This semi-synthetic derivative belongs to the lysergamide class, sharing structural similarities with LSD but differing in its side chain (butanolamide vs. diethylamide) [1]. Its maleate salt form improved stability and bioavailability for clinical use [6].
Table 1: Structural Evolution of Key Ergot Alkaloids
Compound | R₁ Group | R₂ Group | Key Pharmacological Traits |
---|---|---|---|
Ergometrine | H | CH₂CH(OH)CH₃ | High uterotonic activity, marked vasospasm |
Methylergonovine | CH₃ | CH₂CH(OH)C₂H₅ | Enhanced uterine selectivity, reduced vasospasm |
LSD | CH₃ | N(C₂H₅)₂ | Psychedelic effects, minimal uterotonic action |
Early pharmacological studies revealed methylergonovine’s dual mechanism: direct stimulation of uterine smooth muscle via serotonin (5-HT₂A) and dopamine (D₁) receptors, and modulation of adrenergic pathways [7] [8]. Unlike oxytocin, it induces sustained "tetanic" uterine contractions without rhythmic relaxation, making it ideal for controlling postpartum hemorrhage (PPH) [6] [8]. Clinical trials in the 1950s–60s established its superiority in reducing blood loss during third-stage labor, with faster onset (oral: 5–10 min; IV: immediate) and longer duration (≥3 hours) than ergometrine [1] [8].
Simultaneously, researchers identified its utility in migraine prophylaxis. As the active metabolite of methysergide, methylergonovine demonstrated 40-fold greater potency in antagonizing 5-HT₂ receptors on temporal arteries, inhibiting neurogenic inflammation [9]. This led to off-label use for cluster headaches and status migrainosus, particularly after IV dihydroergotamine (DHE) infusions [9]. By 1975, the World Health Organization (WHO) added methylergonovine to its List of Essential Medicines for PPH management, cementing its global clinical adoption [1].
Methylergonovine maleate (brand name Methergine®) received initial FDA approval before 1982 for oral (0.2 mg) and injectable (0.2 mg/mL) formulations [4] [6]. Early labels emphasized contraindications in hypertension and toxemia but lacked coronary risk warnings. Post-marketing surveillance, however, triggered critical regulatory interventions:
Table 2: Major Regulatory Milestones for Methylergonovine Maleate
Year | Agency | Action | Rationale |
---|---|---|---|
Pre-1982 | FDA | Initial approval for PPH | Demonstrated efficacy in uterine atony |
2012 | FDA | Boxed warning for coronary risks | Post-marketing reports of vasospasm |
2013 | EMA | Contraindication in CAD patients | Harmonization with FDA safety data |
2021 | WHO | Retention on Essential Medicines List | Benefit-risk balance favors PPH use |
Innovation Impact: Methylergonovine exemplifies how targeted molecular optimization of natural compounds can yield clinically indispensable agents. Its dual applications in obstetrics and neurology underscore the importance of receptor-specific ergot derivatives [1] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7